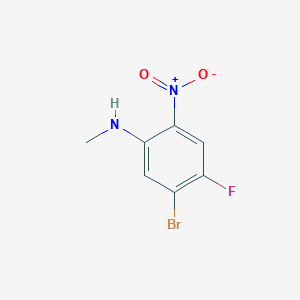

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine

Description

Propriétés

IUPAC Name |

5-bromo-4-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLDXNSWRGKGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material Preparation and Halogenation

- A common precursor is a fluorinated and brominated aromatic compound such as 5-bromo-1,3-dichloro-2-fluorobenzene or 2-bromo-4-fluorophenol derivatives, prepared via selective halogenation reactions.

- For example, bromination of fluorinated phenols or anilines under controlled temperature and solvent conditions yields the desired bromofluorinated intermediates with high regioselectivity.

- Simultaneous or sequential halogenations (bromination and fluorination) are often performed under mild conditions to avoid over-substitution or decomposition.

Introduction of the Nitro Group

- Nitration is typically carried out using fuming nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures (0–5°C) to control regioselectivity and prevent side reactions.

- For instance, nitration of N-protected fluoro-substituted anilines or phenols leads to selective introduction of the nitro group at the 2- or 3-position relative to existing substituents.

- Protection of amine groups (e.g., acetylation) prior to nitration can improve yield and selectivity.

Conversion to Methylamine Side Chain

- The methylamine moiety can be introduced by reduction of a nitro-substituted methyl group or by substitution of a hydroxymethyl intermediate.

- One approach involves reduction of the nitro group on a (5-bromo-4-fluoro-2-nitrophenyl)methanol intermediate to the corresponding amine using catalytic hydrogenation (H2 with Pd/C) or chemical reductants such as lithium aluminum hydride (LiAlH4).

- Alternatively, nucleophilic substitution reactions can replace halogen atoms with amine groups under controlled conditions, though this is less common for this specific compound due to the presence of multiple halogens.

Reduction of Nitro to Amine

- The critical step is the reduction of the nitro group to the amine, which can be achieved by:

- Catalytic hydrogenation (e.g., H2 gas with Pd/C or Raney Nickel catalysts) under mild pressure and temperature.

- Chemical reduction using hydride reagents such as LiAlH4 or sodium dithionite.

- Reaction conditions are optimized to avoid over-reduction or dehalogenation, preserving the bromine and fluorine substituents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenation (bromination) | Bromine or N-bromosuccinimide (NBS), solvent | 0–25°C | 80–90 | Controlled addition to avoid polybromination |

| Nitration | Fuming HNO3 / H2SO4 | 0–5°C | 75–85 | Low temperature to prevent side reactions |

| Protection (acetylation) | Acetic anhydride, acetic acid | 25–90°C | 85–90 | Protects amine during nitration |

| Reduction (nitro to amine) | H2, Pd/C or LiAlH4 | Room temp to reflux | 70–90 | Avoids dehalogenation |

| Substitution (amine introduction) | NH3 or amine source, solvent | 50–100°C | 60–80 | Used if direct substitution is applied |

Research Findings and Industrial Relevance

- Simultaneous diazotization and bromination has been reported to improve product stability and yield during halogenation steps, reducing decomposition and facilitating scale-up.

- Protection-deprotection strategies enhance regioselectivity during nitration, as demonstrated in the preparation of related fluoro-nitroanilines.

- Industrial processes favor continuous flow reactors for better temperature control and reproducibility, especially during hazardous nitration and reduction steps.

- Analytical techniques such as NMR, HPLC, and X-ray crystallography confirm the structural integrity and purity of the final amine product.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Halogenation | Selective bromination of fluorinated precursors | Bromine, NBS, controlled temp | High regioselectivity | Avoiding polyhalogenation |

| Nitration | Electrophilic aromatic substitution | Fuming nitric acid, sulfuric acid | High yield, selective nitration | Temperature control critical |

| Protection/Deprotection | Acetylation of amines | Acetic anhydride, acetic acid | Improves nitration selectivity | Additional steps increase time |

| Reduction (nitro to amine) | Catalytic hydrogenation or chemical reductants | H2/Pd-C, LiAlH4 | Clean reduction | Avoiding dehalogenation |

| Amination (if substitution) | Nucleophilic substitution | Ammonia or amine sources | Direct amine introduction | Steric hindrance, side reactions |

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield (5-Bromo-4-fluoro-2-amino-phenyl)-methyl-amine.

Applications De Recherche Scientifique

Chemical Synthesis

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amine under specific conditions.

- Reduction : The compound can be converted into different derivatives.

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution reactions .

Biological Research

The compound is investigated for its potential as a biochemical probe due to its unique functional groups. Its structure suggests possible interactions with biological targets such as enzymes or receptors, making it relevant in medicinal chemistry.

Research indicates that the presence of electron-withdrawing groups like bromine and fluorine enhances the compound's reactivity and binding affinity to molecular targets, which is crucial for therapeutic applications .

Drug Development

The compound is explored for its role in drug design, particularly in creating molecules with specific biological activities. Studies have shown that halogenated compounds can improve solubility and bioavailability, essential factors in drug formulation .

Case Studies

- Antimicrobial Evaluation : A study on similar compounds highlighted that introducing electron-withdrawing groups like bromine significantly enhances antibacterial activity, with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains.

- Sirtuin Activation : Research into MDL compounds derived from similar structures showed that they activate SIRT6, a tumor suppressor enzyme, by binding to an allosteric site, thus decreasing histone levels in cancer cells .

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for modifications that can tailor materials for desired characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules; undergoes oxidation/reduction reactions. |

| Biological Research | Potential biochemical probe; interacts with enzymes/receptors; studied for therapeutic uses. |

| Drug Development | Explored for creating biologically active molecules; improves solubility and bioavailability. |

| Industrial Applications | Used in developing new materials like polymers and coatings; customizable properties through reactions. |

Mécanisme D'action

The mechanism of action of (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.

Comparaison Avec Des Composés Similaires

Key Properties :

- Storage : Requires protection from light, sealed in dry conditions at room temperature ().

- Hazards : Classified as toxic (H301, H311, H331) with acute oral, dermal, and inhalation toxicity ().

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Comparisons with analogs highlight substituent-dependent trends:

Key Observations :

- Nitro Group : The nitro group in the target compound increases electrophilicity but may reduce metabolic stability compared to morpholine or methoxy substituents ().

- Halogen Effects : Bromine and fluorine enhance binding to aromatic receptors, while iodine in 3-bromo-5-fluoro-4-iodoaniline introduces steric bulk, limiting reactivity ().

Physicochemical and Metabolic Stability

Metabolic stability in liver microsomes is critical for drug candidates. The target compound’s half-life (t½) in mouse liver microsomes is 56–106 minutes , whereas derivatives with morpholine or sulfonyl groups exhibit superior stability:

Implications :

Activité Biologique

(5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine is a synthetic organic compound characterized by the presence of bromine, fluorine, and nitro groups on a phenyl ring, along with a methylamine substituent. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The compound's synthesis typically involves multi-step organic reactions. A common method starts with the nitration of 4-fluoro-2-nitroaniline, followed by bromination to introduce the bromine atom at the desired position. This process can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact .

The biological activity of this compound is attributed to its ability to interact with various biological targets, such as enzymes and receptors. The electron-withdrawing nature of the nitro and halogen groups affects its reactivity and binding affinity, which is crucial for its potential therapeutic applications .

Biological Activity

Research has indicated that compounds with similar structures exhibit notable antibacterial and antifungal properties. For instance, studies have shown that modifications on the phenyl ring can lead to significant variations in antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

The compound's antimicrobial activity has been assessed through various studies, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of similar compounds, highlighting that the introduction of electron-withdrawing groups like bromine enhances antibacterial activity. The study reported MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, indicating robust antimicrobial potential .

- Drug Development : In another research context, this compound was explored for its role in drug design, particularly in creating molecules with specific biological activities. The presence of halogens was found to improve solubility and bioavailability, essential factors in drug formulation .

Q & A

Q. What are effective synthetic routes for (5-Bromo-4-fluoro-2-nitro-phenyl)-methyl-amine, and how can intermediates be characterized?

Methodological Answer: A common approach involves nitration and halogenation steps on a phenylmethylamine precursor. For example:

Nitration : Introduce the nitro group at the ortho position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Halogenation : Bromine and fluorine can be introduced via electrophilic substitution or via intermediates like 5-bromo-4-fluoro-2-nitrobenzaldehyde, followed by reductive amination with methylamine .

Characterization :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons and methylamine peaks).

- HPLC-MS : Monitor reaction progress and purity (>95% by area normalization) .

Q. How can researchers ensure safe handling and storage of this nitro- and bromine-containing compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and explosion-proof refrigerators due to potential reactivity of nitro groups.

- Storage : Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Decomposition : Monitor for color changes (yellow to brown indicates degradation). Quench residues with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

Methodological Answer:

Q. What strategies mitigate contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

-

Parameter Screening : Optimize via Design of Experiments (DoE):

Factor Range Tested Optimal Value Temperature 0–50°C 25°C Catalyst (Fe/HCl) 0.1–1.0 eq. 0.5 eq. Reaction Time 12–48 hrs 24 hrs -

By-Product Analysis : Use LC-MS to detect halogen displacement products (e.g., 5-chloro derivatives from Br/Cl exchange) .

Q. How can computational modeling predict reactivity and stability of intermediates?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to:

- Calculate electrostatic potential surfaces (ESP) for nitration site selectivity.

- Predict thermodynamic stability of intermediates (e.g., ΔG for nitro-group reduction).

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

Methodological Answer:

-

Source Analysis : Compare synthetic conditions (e.g., solvent purity, crystallization rates). For example:

Source Melting Point (°C) Crystallization Solvent Literature A 145–147 Ethanol Literature B 138–140 Acetonitrile -

Recrystallization : Repeat with high-purity solvents and slow cooling (0.5°C/min) to ensure consistent crystal lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.